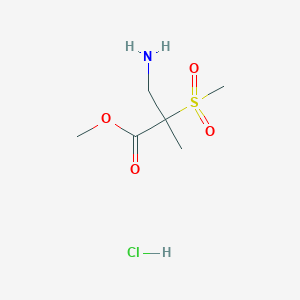
4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A has been found to have potential applications in the field of drug discovery. It has been shown to have activity against a range of biological targets, including protein kinases and phosphodiesterases. It has also been found to have anti-inflammatory and analgesic effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
The mechanism of action of 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound A has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as activity against a range of biological targets. It has also been found to have neuroprotective effects and to improve cognitive function. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A is its potential to act against a range of biological targets, making it a versatile tool for drug discovery research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for research on 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs based on this compound. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to optimize the synthesis method for this compound A, which may lead to improvements in its purity and yield.
Méthodes De Synthèse
4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A has been synthesized using a specific method that involves the reaction of 3-tert-butyl-6-hydroxypyridazine-1-carboxylic acid with oxan-4-amine in the presence of a coupling agent. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, this compound A. The synthesis method has been optimized to yield a high purity and high yield of this compound A.
Propriétés
IUPAC Name |
4-(3-tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-19(2,3)16-4-5-17(24)23(21-16)15-6-10-22(11-7-15)18(25)20-14-8-12-26-13-9-14/h4-5,14-15H,6-13H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKOLHUHNASTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B2883799.png)
![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)

![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)






![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2883817.png)
![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)

![4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B2883822.png)